molecular formula C12H10N2S2 B8693144 2,7-Diaminothianthrene CAS No. 60785-14-0

2,7-Diaminothianthrene

Cat. No. B8693144
CAS RN: 60785-14-0
M. Wt: 246.4 g/mol
InChI Key: KLPIAMYYFDMYTB-UHFFFAOYSA-N
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Description

2,7-Diaminothianthrene is a useful research compound. Its molecular formula is C12H10N2S2 and its molecular weight is 246.4 g/mol. The purity is usually 95%.
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properties

CAS RN

60785-14-0

Molecular Formula

C12H10N2S2

Molecular Weight

246.4 g/mol

IUPAC Name

thianthrene-2,7-diamine

InChI

InChI=1S/C12H10N2S2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H,13-14H2

InChI Key

KLPIAMYYFDMYTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)SC3=C(S2)C=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,7-dinitrothianthrene (550 mg, 1.8 mmole) in 100 mL of ethanol was added graphite (1.72 g, 144 mmole) and hydrazine (0.56 mL, 18 mmole) with continued stirring and the mixture was refluxed for over night. The reaction mixture was cooled to room temperature and filter through a short column of celite 545. The solvent was then removed and the resulting white solid was dried in vacuo. It was then recrystallized from CHCl3 or used without further purification. mp 185˜186° C. 1H NMR (300 MHz, CDCl3) δ: 7.15 (d, 2H, J=8.1 Hz), 6.81 (d, 2H, J=2.7 Hz), 6.52 (dd, 2H, J=8.1, 2.7 Hz), 3.68 (bs, 4H). 13C NMR (75 MHz, d6-acetone) δ: 149.5, 139.1, 130.0, 121.9, 114.8, 114.6. HR-MS (ESI): calcd. for C12H10N2S2+Na 269.0178 [(M+Na)+]. found 269.0176.
Quantity
550 mg
Type
reactant
Reaction Step One
[Compound]
Name
graphite
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5.75 g (0.0174 mole) of 2,7-bis(acetylamino)thianthrene, 12 ml of concentrated hydrochloric acid, and 140 ml of ethanol was heated under reflux for 6 hours. The reaction mixture was cooled to room temperature and a precipitate was collected by filtration. The precipitate was added to a mixture of 13.5 ml of concentrated hydrochloric acid and 355 ml of water and the insoluble matters were separated by filtration. The filtered mother liquor was poured into an aqueous solution of sodium hydroxide and the precipitate or 2,7-diaminothianthrene was collected by filtration. The yield was 3.7 g (0.0158 mole, 91% yield) and the purity was 88.2 area % (HPLC, 254 nm).
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

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